molecular formula C10H8BrFO B11721537 6-bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one

6-bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11721537
M. Wt: 243.07 g/mol
InChI Key: MCSLGRVHUSJFHG-UHFFFAOYSA-N
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Description

6-bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Bromination: Introduction of a bromine atom into the naphthalene ring.

    Fluorination: Introduction of a fluorine atom into the desired position.

    Reduction: Reduction of the naphthalene ring to form the dihydronaphthalenone structure.

Industrial Production Methods

Industrial production methods may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are optimized for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can further reduce the dihydronaphthalenone structure.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-8-chloro-3,4-dihydronaphthalen-1(2H)-one
  • 6-bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one
  • 6-fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

6-bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific combination of bromine and fluorine atoms, which can influence its chemical properties, reactivity, and potential applications. The presence of these halogen atoms can enhance its stability, lipophilicity, and interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C10H8BrFO

Molecular Weight

243.07 g/mol

IUPAC Name

6-bromo-8-fluoro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8BrFO/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2

InChI Key

MCSLGRVHUSJFHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC(=C2)Br)F

Origin of Product

United States

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